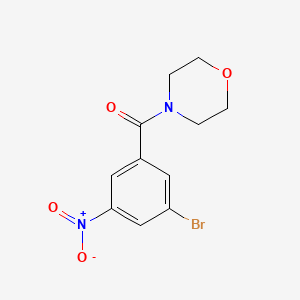

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Übersicht

Beschreibung

“(3-Bromo-5-nitrophenyl)(morpholino)methanone” is a heterocyclic organic compound . It has a molecular weight of 315.12 and its IUPAC name is 4-(3-bromo-5-nitrobenzoyl)morpholine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Gastroprotective Properties

A study has demonstrated that certain chalcones, including compounds structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, possess anti-inflammatory and gastroprotective properties. The synthesized chalcones effectively inhibited carrageenan-induced rat paw edema and displayed significant activity in protecting against acetylsalicylic acid-induced ulceration, comparable to cimetidine. This indicates potential applications of similar compounds in treating inflammation and gastric ulcers (Okunrobo, Usifoh, & Uwaya, 2006).

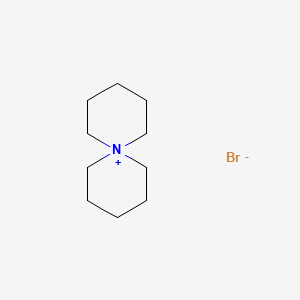

Nitrosation Agent Localization and Biosynthesis

Research on mice exposed to nitrogen dioxide has revealed the presence of a nitrosating agent (NSA) that interacts with morpholine, a structural component of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This agent is predominantly found in the skin and is involved in the biosynthesis of N-nitrosomorpholine. The findings highlight the skin's significant exposure to nitrogen dioxide and its role in the formation of nitrosamine compounds (Mirvish, Sams, & Issenberg, 1983).

Chemopreventive Effects on Hepatocarcinogenesis

A study on rat hepatocarcinogenesis induced by sodium nitrite and morpholine showed that S-methylcysteine significantly reduced the formation of carcinogenic foci and decreased hepatocyte proliferation. This study underscores the potential chemopreventive applications of compounds interacting with morpholine, a moiety present in (3-Bromo-5-nitrophenyl)(morpholino)methanone, in reducing the risk of liver cancer due to environmental carcinogens (Wei et al., 2000).

Antiestrogenic Activity

Research into novel dihydronaphthalene isomers, structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, has highlighted potent antiestrogenic activity. The compounds demonstrated high binding affinity with rat uterine cytosol estrogen receptors, surpassing that of estradiol. This suggests potential therapeutic applications in conditions sensitive to estrogen levels (Jones et al., 1979).

In Vivo Nitrosation Potential of Nitrogen Oxides

Studies have demonstrated the in vivo nitrosating potential of nitrogen oxides on morpholine, which is a component of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This nitrosation process leads to the formation of N-nitrosomorpholine, highlighting the interaction between morpholine structures and atmospheric contaminants, which could have implications for environmental health and safety (Iqbal, Dahl, & Epstein, 1980).

Safety And Hazards

The compound may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .

Eigenschaften

IUPAC Name |

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMLQTYOVVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649997 | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-nitrophenyl)(morpholino)methanone | |

CAS RN |

941294-19-5 | |

| Record name | (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)